Thymidylate Synthase Inhibition: dFdU Exhibits Competitive Inhibition with a Defined Ki, Distinct from Gemcitabine's Potency and 5-FU's Mechanism
dFdU is not simply an inactive metabolite; it acts as a competitive inhibitor of thymidylate synthase (TS). In a purified enzyme assay, the monophosphate form (dFdUMP) inhibited TS with a Ki of 130 μM [1]. In intact A2780 ovarian carcinoma cells, a 4-hour exposure to 100 μM dFdU resulted in observable TS inhibition, while the parent drug gemcitabine achieved 50% inhibition at a much lower concentration (1 μM) [1]. Critically, this inhibition occurs without the formation of a stable ternary complex, a mechanism distinct from that of 5-fluorouracil (5-FU) metabolites [1]. This data positions dFdU as a weak but mechanistically unique TS inhibitor suitable for studies where potent TS inhibition or DNA damage from 5-FU would be confounding.
| Evidence Dimension | Thymidylate Synthase Inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 130 μM (dFdUMP, purified TS) |
| Comparator Or Baseline | Gemcitabine: ~1 μM achieves 50% inhibition in cell-based assay; 5-FU: forms ternary complex |
| Quantified Difference | dFdU is approximately 100-fold less potent than gemcitabine in cell-based TS inhibition, but utilizes a distinct non-ternary complex mechanism. |
| Conditions | Purified thymidylate synthase enzyme assay and in situ TS activity assay in A2780 human ovarian carcinoma cells. |
Why This Matters
For experiments requiring moderate TS inhibition without confounding DNA incorporation or ternary complex formation, dFdU provides a unique, quantifiable profile that neither gemcitabine nor 5-FU can replicate.
- [1] Honeywell RJ, Ruiz van Haperen VW, Veerman G, Smid K, Peters GJ. Inhibition of thymidylate synthase by 2',2'-difluoro-2'-deoxycytidine (Gemcitabine) and its metabolite 2',2'-difluoro-2'-deoxyuridine. Int J Biochem Cell Biol. 2015 Mar;60:73-81. View Source
